molecular formula C7H6BrN3 B576786 6-Bromoimidazo[1,2-a]pyridin-3-amine CAS No. 705262-55-1

6-Bromoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B576786
CAS No.: 705262-55-1
M. Wt: 212.05
InChI Key: PGSBYVUIXGOCGV-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6th position and an amine group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method is a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . Another approach involves the use of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene to promote C–C bond cleavage and cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-3-amine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridines have been shown to act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis . These interactions suggest potential roles in cell cycle regulation and anticancer activity.

Comparison with Similar Compounds

Uniqueness: 6-Bromoimidazo[1,2-a]pyridin-3-amine is unique due to the specific positioning of the bromine atom and the amine group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions in biological systems and makes it a valuable scaffold for drug development .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSBYVUIXGOCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651736
Record name 6-Bromoimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705262-55-1
Record name 6-Bromoimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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